REACTION_CXSMILES
|
[CH:1]([O:8][CH2:9][CH3:10])([O:5]CC)OCC.C(OC(=O)C)(=O)C.C([O:20][C:21](=O)[CH:22]([CH3:31])[C:23](=[O:30])[CH2:24][C:25](OCC)=O)C.[CH3:33][NH2:34]>C(OCC)C.O>[CH2:9]([O:8][C:1]([C:24]1[C:23]([OH:30])=[C:22]([CH3:31])[C:21](=[O:20])[N:34]([CH3:33])[CH:25]=1)=[O:5])[CH3:10]
|
Name
|
|
Quantity
|
3.85 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
4.37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(CC(=O)OCC)=O)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The acidified aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN(C(C(=C1O)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.88 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |